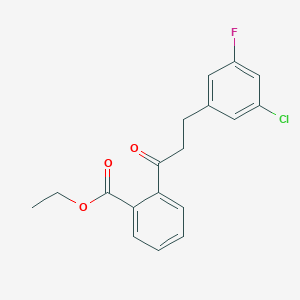
2'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone, also known as EFLEA or CFP, is a synthetic organic compound . It has a molecular formula of C18H16ClFO3 and a molecular weight of 334.77782 .
Molecular Structure Analysis
The molecular structure of 2’-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone can be represented by the InChI Key LYGLYSVDDJOXEE-UHFFFAOYSA-N . The canonical SMILES representation is CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC(=CC(=C2)Cl)F .Physical And Chemical Properties Analysis
The physical and chemical properties of 2’-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone include a molecular formula of C18H16ClFO3 and a molecular weight of 334.77 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the web search results.Applications De Recherche Scientifique
Synthesis and Characterization in Polymer Science : This compound is utilized in the development and characterization of novel copolymers. For instance, it has been employed in the synthesis of various halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which are then copolymerized with styrene. These studies focus on the composition, structural analysis, and thermal decomposition of these copolymers, contributing to the advancement of polymer science and material engineering (Savittieri et al., 2022); (Humanski et al., 2018).
Antimicrobial and Antipathogenic Studies : The compound has been explored for its potential in antimicrobial activities. Various derivatives of this compound have shown significant activity against bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa, which are known for their biofilm-forming capabilities. This research is crucial in the development of new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Application in Medicinal Chemistry : In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their antitumor and antihyperglycemic activities. For example, some derivatives have been found to exhibit significant inhibitory activity against various tumor cell lines, indicating their potential as anticancer drug candidates (Chou et al., 2010); (Koyama et al., 2004).
Propriétés
IUPAC Name |
ethyl 2-[3-(3-chloro-5-fluorophenyl)propanoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFO3/c1-2-23-18(22)16-6-4-3-5-15(16)17(21)8-7-12-9-13(19)11-14(20)10-12/h3-6,9-11H,2,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGLYSVDDJOXEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644943 |
Source


|
| Record name | Ethyl 2-[3-(3-chloro-5-fluorophenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone | |
CAS RN |
898750-31-7 |
Source


|
| Record name | Ethyl 2-[3-(3-chloro-5-fluorophenyl)-1-oxopropyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[3-(3-chloro-5-fluorophenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327712.png)




